molecular formula C10H12N2O2 B15224826 (S)-6-(Pyrrolidin-2-yl)nicotinic acid

(S)-6-(Pyrrolidin-2-yl)nicotinic acid

Cat. No.: B15224826
M. Wt: 192.21 g/mol
InChI Key: OPOZHZHRPGXCRD-QMMMGPOBSA-N
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Description

(S)-6-(Pyrrolidin-2-yl)nicotinic acid ( 1270356-08-5) is a high-purity, chiral chemical building block of significant interest in pharmaceutical and bioorganic research. This compound features a nicotinic acid (pyridine-3-carboxylic acid) core linked to a pyrrolidine ring, a privileged scaffold in drug discovery . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that provides a three-dimensional, sp3-hybridized structure to the molecule. This non-planarity, a phenomenon known as "pseudorotation," allows for extensive exploration of pharmacophore space and can significantly influence a compound's stereochemistry, binding mode, and ultimate biological profile . The presence of the chiral center at the pyrrolidine ring, designated by the (S)-configuration, is particularly critical for developing selective ligands for enantioselective biological targets, such as proteins and receptors . Compounds containing the pyrrolidine ring are widely represented in natural products and numerous FDA-approved drugs, underscoring the scaffold's importance . The 3-pyridyl moiety, a key structural feature of major alkaloids like nicotine and anabasine, is biosynthetically derived from nicotinic acid and is often associated with activity in the nervous system . The incorporation of both the nicotinic acid and chiral pyrrolidine groups makes this reagent a versatile precursor for the synthesis of novel molecules, potentially including nicotinic acetylcholine receptor (nAChR) ligands , other central nervous system (CNS) active compounds, or anticancer and antibacterial agents . Researchers can utilize the carboxylic acid functional group for further derivatization, such as amide bond formation or esterification, to create a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical standard or synthetic intermediate and is strictly for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-[(2S)-pyrrolidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2,(H,13,14)/t8-/m0/s1

InChI Key

OPOZHZHRPGXCRD-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Pyrrolidin-2-yl)nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Nicotinic Acid: The pyrrolidine ring is then attached to the nicotinic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-6-(Pyrrolidin-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-(Pyrrolidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Position of Pyrrolidine CAS Number Molecular Weight Key Features
(S)-6-(Pyrrolidin-2-yl)nicotinic acid Pyrrolidin-2-yl (S-config.) 6-position Not explicitly reported ~206.22 (estimated) Chiral center, potential stereoselective activity
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Fluoro, pyrrolidin-1-yl 6-position 1203499-55-1 210.21 Enhanced lipophilicity due to fluorine
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid Methoxy, pyrrolidin-1-yl 6-position 1228665-72-2 222.24 Electron-donating methoxy group
6-Phenylnicotinic acid Phenyl 6-position 75754-04-0 199.20 Planar aromatic moiety
6-(Pyridin-2-ylmethoxy)nicotinic acid Pyridin-2-ylmethoxy 6-position 1072855-62-9 ~245.25 (est.) Ether linker, potential for hydrogen bonding

Notes:

  • The stereochemistry of pyrrolidine in this compound distinguishes it from racemic or non-chiral analogs (e.g., 1-yl or 3-yl derivatives) .
  • Substitutions like fluorine or methoxy alter electronic properties and bioavailability. For example, fluorine increases metabolic stability, while methoxy may enhance solubility .
Nicotinic Acid Derivatives in Lipid Metabolism

Nicotinic acid (niacin) is a well-known hypolipidemic agent, reducing triglycerides (TG) by 52% and very low-density lipoprotein (VLDL) by 36% in clinical studies .

  • 2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid (): Exhibits antimicrobial and anti-inflammatory activity, suggesting nicotinic acid derivatives can be tailored for targeted therapies.
Stereochemical Considerations

The (S)-configuration in the pyrrolidine ring may enhance binding to chiral biological targets. For example, (S)-nicotine exhibits higher affinity for nicotinic acetylcholine receptors than its (R)-enantiomer . This suggests this compound could have optimized interactions in neurological or metabolic pathways compared to racemic mixtures.

Q & A

Basic: What are the common synthetic routes for (S)-6-(Pyrrolidin-2-yl)nicotinic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling nicotinic acid derivatives with pyrrolidine precursors. For example, substituted pyridinecarboxylic acids (e.g., 6-chloro- or 6-hydroxy-nicotinic acid) can react with pyrrolidine under nucleophilic substitution or amidation conditions . Optimization includes:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions or carbodiimides for amide bond formation.
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.
    Table 1 : Example synthetic parameters from literature:
PrecursorReagentCatalystYield (%)Purity (HPLC)
6-Cl-nicotinic acidPyrrolidinePd(OAc)₂65–75≥95%
6-OH-nicotinic acidIsopropylamineEDC·HCl70–80≥90%

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and substitution patterns. For example, the pyrrolidine ring protons appear as multiplet signals (δ 1.6–3.2 ppm), while the pyridine ring shows distinct aromatic peaks .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 223.12).
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but poorly in water. Pre-solubilization in DMSO (10–20 mM) is recommended for biological assays .
  • Stability : Stable at −20°C for >6 months. Degrades at >80°C or in strongly acidic/basic conditions (pH <3 or >10) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., pyrrolidine) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does stereochemistry at the pyrrolidine ring influence the compound’s bioactivity, and how is enantiomeric purity ensured?

Answer:
The (S)-configuration enhances binding to chiral targets (e.g., enzymes or receptors). To ensure enantiomeric purity:

  • Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol (90:10) .
  • Circular dichroism (CD) : Verifies optical activity (e.g., peak at 220–250 nm for the (S)-enantiomer) .

Advanced: What mechanistic insights explain the biological activity of this compound in neurological studies?

Answer:
The compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs) due to structural mimicry of endogenous ligands. Methodological approaches include:

  • Patch-clamp electrophysiology : Measures ion flux in neuronal cells .
  • Molecular docking : Predicts binding affinity to α4β2 nAChR subtypes (AutoDock Vina software) .

Advanced: How can researchers optimize LC-MS/MS parameters for quantifying trace levels of this compound in biological matrices?

Answer:

  • Ionization : Electrospray ionization (ESI+) with m/z 223.1→154.1 transition.
  • Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
  • Limit of detection (LOD) : Achieve ≤1 ng/mL via signal-to-noise optimization .

Advanced: How should contradictory data on the compound’s metabolic stability be resolved?

Answer:
Contradictions often arise from assay variability. Mitigation strategies:

  • Cross-validation : Compare microsomal stability (human vs. rodent liver microsomes) .
  • Control experiments : Include positive controls (e.g., verapamil) to benchmark metabolic rates .

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